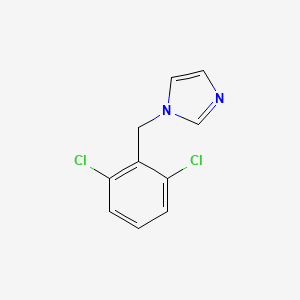
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-
概要
説明
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 8 on the isoquinoline ring, and it is partially hydrogenated, making it a tetrahydro derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and results in the formation of the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to fully hydrogenate the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of isoquinoline-4,8-quinone.
Reduction: Formation of fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinolines.
科学的研究の応用
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the hydroxyl groups at positions 4 and 8.
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with hydroxyl groups at positions 4 and 6 instead of 4 and 8.
Uniqueness
4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and interact with specific molecular targets, differentiating it from other isoquinoline derivatives .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOOLZOADWHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid](/img/structure/B3318750.png)
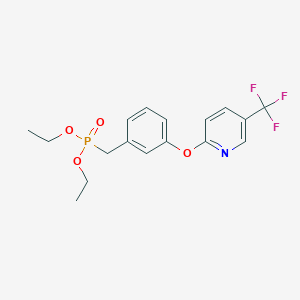
![3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3318759.png)
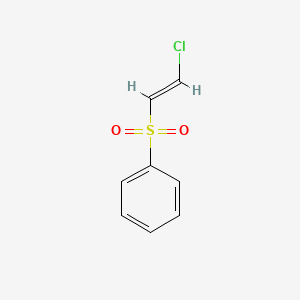
![5-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3318785.png)
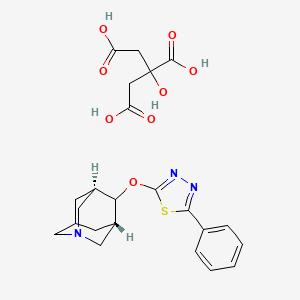

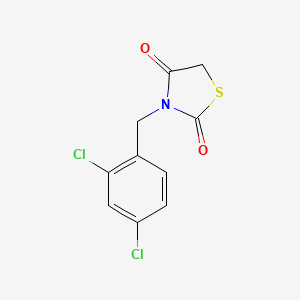
![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)
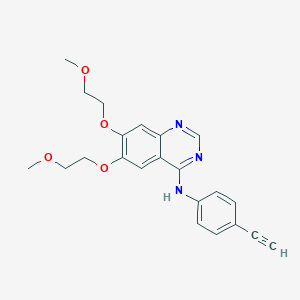
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)
